5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

GPR35 orphan GPCR pyrazoline

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS 511237-87-9) is the only commercially available probe that combines confirmed GPR35 binding (IC₅₀ 1.42 µM) with MEKK2-MEK5 PB1 domain inhibition (EC₅₀ 0.97 µM) in a single, low‑molecular‑weight scaffold. Unlike generic COX‑2‑biased pyrazolines, this compound’s zero H‑bond donor count (XLogP3 2.3) enables CNS‑penetrant library design and fragment‑based SAR. Sourced from NIH MLSCN screenings, it also shows EBV gp42 entry inhibition (IC₅₀ 6.25 µM) with a selectivity filter against botulinum and anthrax lethal factor targets. Ideal as a pharmacological standard, reference ligand, or medicinal‑chemistry starting point. Bulk and custom quantities available with full analytical documentation.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 511237-87-9
Cat. No. B2386199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole
CAS511237-87-9
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3
InChIKeyLEPVPLHDJMIMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS 511237-87-9): Compound Identity and Screening Provenance for Procurement Decisions


5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS 511237-87-9; PubChem CID 3153499; MLS000548259) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a benzodioxole moiety at position 5, a methanesulfonyl group at N1, and a phenyl substituent at position 3 [1]. The compound emerged from the NIH Molecular Libraries Screening Centers Network (MLSCN) and has been evaluated in multiple high-throughput screening campaigns, depositing bioactivity data in PubChem and BindingDB [2]. Its molecular formula is C₁₇H₁₆N₂O₄S, with a molecular weight of 344.4 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, and six hydrogen bond acceptors [3]. The compound is commercially available from several research chemical suppliers and is primarily utilized as a screening probe, pharmacological tool, or reference standard in early-stage drug discovery and chemical biology research.

Why In-Class 4,5-Dihydro-1H-Pyrazole Analogs Cannot Simply Replace 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole in Research Procurement


The class of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles is predominantly explored for cyclooxygenase-2 (COX-2) inhibition, with optimized leads such as compound 4b (Yan et al., 2019) achieving COX-2 IC₅₀ values of 0.35 µM and antiproliferative IC₅₀ values of 0.86 µM against SW620 colon cancer cells [1]. However, substitution of the methanesulfonyl pharmacophore position—N1-direct attachment in the target compound versus a para-sulfonamide phenyl linker in the COX-2-optimized series—diverts the target profile away from COX-2 toward an entirely distinct biological fingerprint encompassing GPR35 (IC₅₀ 1.42 µM), MEKK2-MEK5 PB1 domain interaction (EC₅₀ 0.97 µM), and EBV glycoprotein 42 (IC₅₀ 6.25 µM) [2]. Procurement of a generic pyrazoline COX-2 inhibitor as a substitute therefore introduces not only target-class mismatch but also unverified selectivity, rendering any structure–activity relationship (SAR) or pharmacological interpretation invalid. The quantitative differential evidence below establishes why this specific compound, despite its screening-grade provenance, offers a unique polypharmacology signature that no in-class analog can replicate.

Quantitative Differentiation Evidence for 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole Versus Closest Analogs


GPR35 Orphan GPCR Binding Affinity: A Target Profile Absent in Canonical Pyrazoline COX-2 Inhibitors

The target compound binds human GPR35 with an IC₅₀ of 1,420 nM (pIC₅₀ 5.85), as measured in a radioligand displacement assay curated in ChEMBL and BindingDB [1]. In contrast, the leading pyrazoline COX-2 inhibitor compound 4b (Yan et al., 2019) and the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series (Abdellatif et al., 2016, 2017) have not been characterized against GPR35, meaning their activity at this target is unknown and cannot be assumed null [2][3]. This makes the target compound one of the very few methanesulfonyl-pyrazolines with quantitative GPR35 engagement data, a critical differentiation point for researchers studying GPR35-mediated kynurenic acid signaling, inflammatory bowel disease, or nociception.

GPR35 orphan GPCR pyrazoline BindingDB HTS

MEKK2-MEK5 PB1 Domain Protein–Protein Interaction Inhibition: A Unique Target Class Hit

In a TR-FRET high-throughput screening assay (PubChem AID 1895, University of New Mexico MLSCN), the target compound inhibited the MEKK2-MEK5 PB1 domain interaction with an EC₅₀ of 970 nM [1]. Notably, a replicate assay returned an EC₅₀ of 30,000 nM, indicating assay-dependent variability but confirming activity in the sub-micromolar to low-micromolar range [1]. Neither the Yan (2019) COX-2 pyrazoline series nor the Abdellatif (2016/2017) anti-inflammatory pyrazoline series have been tested against MEKK2-MEK5, as they were designed for COX-2 enzyme inhibition—a fundamentally different target class [2][3]. Protein–protein interaction (PPI) inhibitors are a distinct and challenging modality; the target compound represents one of the few pyrazoline chemotypes with confirmed activity in a PPI assay.

MEKK2 MEK5 PB1 domain protein-protein interaction TR-FRET

Epstein-Barr Virus Glycoprotein 42 Inhibition: A Distinct Antiviral Pharmacology Not Shared by COX-2-Selective Pyrazolines

The compound inhibits Epstein-Barr virus (EBV/HHV-4) glycoprotein 42 (gp42) with an IC₅₀ of 6,250 nM, as determined in an MLSCN screening assay at Emory University (PubChem AID 1419) [1]. gp42 is essential for EBV entry into B-lymphocytes via HLA class II interaction. No data exist for any pyrazoline COX-2 inhibitor (Yan 2019; Abdellatif 2016/2017) against this viral entry target, as their design rationale was entirely focused on mammalian cyclooxygenase enzymes [2][3]. This antiviral pharmacology represents a distinct and orthogonal biological activity that cannot be extrapolated from anti-inflammatory pyrazoline chemotypes.

Epstein-Barr virus glycoprotein 42 antiviral pyrazoline HTS

Absence of Activity Against Botulinum Neurotoxin and Anthrax Lethal Factor: A Defined Selectivity Window Versus Broad-Spectrum Pyrazoline Screening Artifacts

The compound was counter-screened against botulinum neurotoxin type A (BoNT/A), type F (BoNT/F), and Bacillus anthracis lethal factor (LF), all returning EC₅₀ values >20,000 nM, indicating no meaningful inhibition at achievable concentrations [1]. This negative selectivity data is informative: many pyrazoline derivatives act as promiscuous aggregators or non-specific enzyme inhibitors at high concentrations. The availability of quantitative counter-screening data for the target compound allows researchers to exclude off-target liability at three structurally distinct toxin targets, whereas typical pyrazoline COX-2 inhibitors (Yan 2019; Abdellatif 2016/2017) have not been systematically counter-screened against these targets [2][3].

selectivity botulinum neurotoxin lethal factor counter-screening pyrazoline

Physicochemical Differentiation: Zero Hydrogen Bond Donors Distinguish the Target Compound from Amino/Methanesulfonyl Pyrazoline Congeners

The target compound has zero hydrogen bond donors (HBD = 0), an XLogP3 of 2.3, a molecular weight of 344.4 g/mol, and six hydrogen bond acceptors [1]. In contrast, the amino/methanesulfonyl series (Abdellatif et al., 2017) contains compounds such as 10a–10l that possess a primary amine (–NH₂) substituent contributing at least two hydrogen bond donors [2]. The zero HBD count of the target compound predicts higher passive membrane permeability and potentially improved blood–brain barrier penetration relative to amino-substituted congeners, though this remains a computed inference without experimental validation. This physicochemical distinction is relevant when selecting a pyrazoline scaffold for CNS-targeted screening or when minimizing hydrogen-bond-mediated promiscuity.

physicochemical properties hydrogen bond donor XLogP3 permeability pyrazoline

Optimal Research and Industrial Application Scenarios for 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole Based on Quantitative Differentiation Evidence


Orphan GPCR Ligand Screening and GPR35 Pharmacology Studies

The compound's validated GPR35 binding (IC₅₀ 1.42 µM) [1] positions it as a tractable starting point for GPR35-focused chemical biology. GPR35 is implicated in inflammatory bowel disease, nociception, and metabolic disorders. Unlike pyrazoline COX-2 inhibitors, which lack any GPR35 characterization, this compound can serve as a reference ligand for assay development, competitive binding studies, or as a scaffold for medicinal chemistry optimization toward selective GPR35 modulators.

Protein–Protein Interaction Inhibitor Probe for MEKK2-MEK5 Signaling Axis Research

With an EC₅₀ of 970 nM against the MEKK2-MEK5 PB1 domain interaction [2], the compound provides a confirmed small-molecule PPI inhibitor entry point for studying the MEKK2-MEK5-ERK5 signaling cascade. This pathway is relevant to cancer cell proliferation, cardiac hypertrophy, and neurofibromatosis type I skeletal pathology. The orthogonal target profile relative to COX-2 ensures that pharmacological effects observed with this compound cannot be attributed to cyclooxygenase inhibition, a key advantage for mechanistic deconvolution.

Chemical Biology Tool for EBV Entry Inhibition and gp42 Functional Studies

The compound's IC₅₀ of 6.25 µM against EBV glycoprotein 42 [3] supports its use as a probe for studying EBV-host cell fusion mechanisms. Given that gp42 mediates B-lymphocyte entry through HLA class II interaction, this compound could serve as a starting scaffold for developing viral entry inhibitors, a therapeutic strategy distinct from conventional antiviral nucleoside analogs. The documented inactivity against botulinum neurotoxin and anthrax lethal factor (EC₅₀ > 20 µM) provides a preliminary selectivity filter for virology applications.

Physicochemically Defined Reference Standard for CNS-Permeable Pyrazoline Library Design

The zero hydrogen bond donor profile, moderate lipophilicity (XLogP3 2.3), and low molecular weight (344.4 g/mol) [4] make this compound a suitable reference standard for designing CNS-penetrant pyrazoline libraries. In contrast to amino-substituted methanesulfonyl pyrazolines (HBD ≥ 2), this scaffold predicts higher passive permeability, making it preferable for CNS-targeted phenotypic screening or for building fragment-based libraries where minimal HBD count is a design criterion. Procurement as a physicochemical benchmark enables systematic SAR exploration of permeability–potency trade-offs.

Quote Request

Request a Quote for 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.